4-Bromo-6-fluoro-5-methyl-2-trityl-indazole
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Overview
Description
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole is a synthetic organic compound with the molecular formula C27H20BrFN2 and a molecular weight of 471.38 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 6th position, a methyl group at the 5th position, and a trityl group at the 2nd position of the indazole ring. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline, 2-fluoro-5-methylbenzaldehyde, and triphenylmethanol.
Reaction Steps:
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the indazole ring.
Common Reagents and Conditions:
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a precursor for the synthesis of more complex indazole derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-methyl-2-trityl-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Biological Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
4-Bromo-6-fluoro-5-methyl-2-trityl-indazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-chloro-6-fluoro-5-methyl-2-trityl-indazole and 4-bromo-6-chloro-5-methyl-2-trityl-indazole share similar structural features.
Uniqueness: The presence of both bromine and fluorine atoms in this compound imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C27H20BrFN2 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-methyl-2-tritylindazole |
InChI |
InChI=1S/C27H20BrFN2/c1-19-24(29)17-25-23(26(19)28)18-31(30-25)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 |
InChI Key |
UMCAUWRKWYPJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CN(N=C2C=C1F)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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